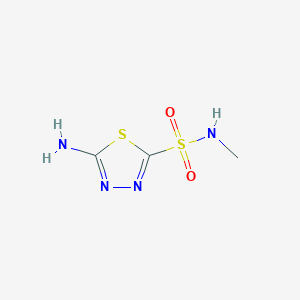

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Übersicht

Beschreibung

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a derivative of the thiadiazole class of compounds . Thiadiazole derivatives are widely studied in medicinal chemistry due to their versatile biological activities . They are known to cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of symmetric amines, including 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide, can be achieved through a one-pot method. This involves domino reactions of 5-methyl-1,3,4-thiadiazole-2-amine, a new nitrogen atom donor, and alkyl halides . This method allows for the successful preparation of all three types of amines (primary, secondary, and tertiary) under mild reaction conditions .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide, is characterized by the presence of a N–C–S– moiety . The strong aromaticity of the thiadiazole ring provides great in vivo stability and low toxicity .

Chemical Reactions Analysis

The chemical reactions involving 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide include S–N bond formation for the synthesis of various 5-amino-1,2,4-thiadiazole derivatives . This protocol involves O2 oxidative S–N bond formation and yields excellent results .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives have revealed their potent antimicrobial properties . Researchers have tested these compounds against various microorganisms, including E. coli , B. mycoides , and C. albicans . Notably, some of the synthesized derivatives exhibited superior antimicrobial activity compared to others.

Chromium (VI) Detection

Interestingly, 2-amino-5-substituted-1,3,4-thiadiazole has been employed as a probe for detecting chromium (VI) . Through a simple dipstick experiment, researchers observed a color change from colorless to yellow with increasing concentration of Cr (VI) . This method allows for convenient and rapid “naked-eye” identification of Cr (VI) in solution .

Biological Activities

The 1,3,4-thiadiazole scaffold is versatile and exhibits various biological activities. Some of these include:

- Other Medicinal Uses : The scaffold has been studied for its role in enzyme inhibitors, azo dyes, and cephalosporin antibiotics .

Pesticide Potential

The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole has been investigated as a potential pesticide. Its unique structure and properties make it an intriguing candidate for pest control .

Chemical Synthesis

Beyond its biological applications, 1,3,4-thiadiazole derivatives serve as valuable intermediates in the synthesis of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds. Their chemical reactivity contributes to the development of diverse molecules in medicinal chemistry .

Wirkmechanismus

While the specific mechanism of action for 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is not explicitly mentioned in the search results, it’s worth noting that thiadiazole derivatives are known to exhibit various biological activities due to their ability to cross cellular membranes and interact strongly with biological targets .

Safety and Hazards

Zukünftige Richtungen

The future directions for 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Their synthesis methods could also be optimized for better yields and milder reaction conditions .

Eigenschaften

IUPAC Name |

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S2/c1-5-11(8,9)3-7-6-2(4)10-3/h5H,1H3,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDUELZAWLIVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)

![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2506554.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)